molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine

4,8-Dichloropyrido[4,3-d]pyrimidine

Cat. No.: B13668982
M. Wt: 200.02 g/mol
InChI Key: GMDZTZMKBPAEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloropyrido[4,3-d]pyrimidine is a synthetically versatile heterocyclic building block belonging to the fused pyridopyrimidine family. Its structure, featuring two chlorine atoms at the 4 and 8 positions, makes it a key intermediate for constructing diverse molecular libraries for drug discovery and medicinal chemistry research . The pyrido[4,3-d]pyrimidine scaffold is a nitrogen-rich bicyclic system recognized for its wide spectrum of pharmacological activities. Research indicates that this core structure and its derivatives are investigated as potent inhibitors of various biological targets, showing significant promise in areas such as anticancer and anti-infective agent development . Compounds based on this scaffold have demonstrated potential in targeting specific kinases and other enzymes involved in disease pathways . This compound is intended for use by qualified researchers as a foundational intermediate in the synthesis of more complex, biologically active molecules. It is particularly useful for structure-activity relationship (SAR) studies through sequential nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at its halogenated sites. Key Research Applications: • Medicinal Chemistry and Drug Discovery • Library Synthesis for Biological Screening • Synthesis of KRAS Inhibitors for Oncology Research • Development of Anti-inflammatory and Antibacterial Agents Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,8-dichloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H

InChI Key

GMDZTZMKBPAEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CN=C2Cl

Origin of Product

United States

Elucidation of Reactivity Profiles and Strategic Chemical Transformations of 4,8 Dichloropyrido 4,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyridopyrimidines. The presence of two chlorine atoms at the C-4 and C-8 positions of the 4,8-Dichloropyrido[4,3-d]pyrimidine ring makes it an excellent substrate for such transformations.

Positional Reactivity and Regioselectivity at C-4 and C-8 Positions

In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com However, the regioselectivity of SNAr reactions in dichloropyrido[4,3-d]pyrimidines is a more complex issue, influenced by the electronic and steric effects of substituents on the ring. wuxiapptec.com For instance, in the related pyrido[3,2-d]pyrimidine (B1256433) system, amination of 2,8-dichloro derivatives shows high regioselectivity for the C-2 position. nih.gov Conversely, when two identical leaving groups are present at the C-2 and C-4 positions of a pyrido[3,2-d]pyrimidine, the C-4 position is typically more reactive towards nucleophiles. nih.gov This inherent reactivity can be manipulated; for example, the introduction of an azido (B1232118) group at C-4 can lead to a tetrazole-azide equilibrium, which in turn activates the C-2 position for subsequent nucleophilic attack. nih.gov

In the case of this compound, the relative reactivity of the C-4 and C-8 positions is a critical factor in synthetic design. The electron-withdrawing nature of the pyrimidine (B1678525) ring activates both chlorine atoms for nucleophilic displacement. The regioselectivity of the substitution is highly dependent on the nature of the nucleophile and the reaction conditions.

Influence of Reaction Conditions on SNAr Regioselectivity

The outcome of SNAr reactions on dichlorinated pyridopyrimidines can be finely tuned by altering the reaction conditions. For example, in the case of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, the regioselectivity of thiolation is dependent on the reaction conditions. researchgate.net Selective C-8 addition is achieved in DMF with Hünig's base, while C-2 addition is favored in isopropanol. researchgate.net The choice of solvent can also play a crucial role. For instance, the use of a nonpolar solvent can favor ortho-selective nucleophilic substitution in some systems. researchgate.net The base employed can also direct the regioselectivity.

The temperature is another critical parameter. For instance, SNAr of 2-MeSO2-4-chloropyrimidine with an alkoxide occurs exclusively at C-2 at a low temperature of -78°C. wuxiapptec.comwuxiapptec.com

Scope of Nucleophiles in Substitutions on this compound

A wide range of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse array of functionalized products. These include:

Amines: Amines are common nucleophiles in SNAr reactions and can be used to introduce various amino functionalities. cas.cnnih.gov Both primary and secondary amines are suitable for this transformation. cas.cn The reaction of amines with unsymmetrical 3,5-dichloropyrazines has shown that the position of nucleophilic attack is influenced by the electronic nature of the substituent at the 2-position. researchgate.net

Thiols: Thiols and thiolates are effective nucleophiles for displacing the chloro groups, leading to the formation of thioethers. researchgate.net As mentioned earlier, the regioselectivity of thiolation can be controlled by the reaction conditions. researchgate.net

Alcohols: Alcohols, in the form of alkoxides, can also act as nucleophiles. wuxiapptec.comwuxiapptec.com The direct nucleophilic substitution of alcohols is challenging, but can be achieved through activation of the hydroxyl group. nih.gov

The table below summarizes the regioselectivity observed with different nucleophiles under various conditions for related dichloropyridopyrimidine systems.

NucleophileSubstratePosition of SubstitutionReaction Conditions
Amine2,8-Dichloropyrido[3,2-d]pyrimidineC-2-
Thiol/Thiolate4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineC-8DMF, Hünig's base
Thiol/Thiolate4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineC-2iPrOH
Alkoxide2-MeSO2-4-chloropyrimidineC-2-78°C

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for creating C-C bonds. nih.govlibretexts.orgyonedalabs.com This reaction can be effectively applied to functionalize the this compound core. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov For instance, various phosphine (B1218219) ligands, such as PPh3 and bulky dialkylbiaryl phosphines, have been developed to enhance the catalytic activity. libretexts.org The reaction can be performed under mild conditions, making it compatible with a wide range of functional groups. nih.gov

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling reaction is another powerful tool for C-C bond formation, particularly for coupling thioesters with boronic acids. wikipedia.orgwikiwand.com This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org A key advantage of this method is its orthogonality to other cross-coupling reactions, allowing for sequential functionalization. nih.gov

In the context of pyridopyrimidines, a sequential sulfur nucleophilic addition followed by a Liebeskind-Srogl cross-coupling has been used to introduce an aryl group at the C-4 position of a trichloropyrido[3,2-d]pyrimidine derivative. nih.gov This demonstrates the potential of first installing a thioether at one of the chloro positions of this compound, which can then serve as a handle for a subsequent Liebeskind-Srogl coupling to introduce a carbon-based substituent. This two-step sequence allows for the selective functionalization of one position via SNAr and the other via cross-coupling. researchgate.net

The table below provides a general overview of the key features of these two cross-coupling reactions.

ReactionElectrophileNucleophileCatalyst SystemKey Feature
Suzuki-Miyaura CouplingAryl/Vinyl Halide or TriflateOrganoboron CompoundPd(0) catalyst, Ligand, BaseVersatile C-C bond formation
Liebeskind-Srogl CouplingThioester/ThioetherBoronic AcidPd(0) catalyst, Cu(I) co-catalystOrthogonal to other cross-coupling reactions

Ullmann, Buchwald-Hartwig, and Sonogashira Coupling Strategies

The chloro substituents at the C4 and C8 positions of the this compound scaffold serve as versatile handles for introducing molecular diversity through various cross-coupling reactions. These reactions, including the Ullmann, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation , a copper-catalyzed reaction, is traditionally employed for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. nrochemistry.comwikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Ullmann reaction suggest its applicability. The reaction typically requires high temperatures and polar solvents. Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often utilizing ligands to enhance the efficiency of the copper catalyst. organic-chemistry.org

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. organic-chemistry.orgjocpr.comwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of a wide array of amines with aryl halides under relatively mild conditions. The versatility of the Buchwald-Hartwig amination has been demonstrated in the synthesis of various substituted pyridopyrimidines. nih.govlibretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org The choice of phosphine ligand is crucial for the success and efficiency of the coupling.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes and has found broad application in the preparation of complex molecules. wikipedia.orgnih.gov The Sonogashira reaction generally proceeds under mild, basic conditions. wikipedia.org Its application to various pyrimidine systems has been reported, highlighting its utility in the alkynylation of this heterocyclic core. acs.org

Orthogonality and Sequential Functionalization of Reactive Centers

A key aspect of the synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for orthogonal and sequential functionalization. This selectivity enables the stepwise introduction of different substituents at the C4 and C8 positions, leading to a diverse array of derivatives from a single precursor.

Studies on related dichloropyridopyrimidine isomers have demonstrated the feasibility of such selective reactions. For instance, in 2,8-dichloropyrido[3,2-d]pyrimidine, amination reactions have shown high regioselectivity for the C2 position, while the selectivity of thiolation is influenced by substituents at the C6 position. mdpi.com The remaining chloride can then be displaced through various methods, including further nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, or reduction. mdpi.com

While direct studies on the 4,8-dichloro-[4,3-d] isomer are less common, the principles of regioselectivity observed in analogous systems are likely applicable. The electronic and steric environment of the C4 and C8 positions will dictate their relative reactivity towards different nucleophiles and under various reaction conditions. This inherent difference can be exploited to achieve a programmed, sequential diversification of the pyridopyrimidine scaffold. For example, a more reactive position could be functionalized under milder conditions, followed by the modification of the less reactive position under more forcing conditions.

Other Selective Chemical Transformations (e.g., Reductions, Oxidations, Cycloadditions)

Beyond cross-coupling reactions, the this compound core can undergo other selective chemical transformations, further expanding its synthetic potential.

Reductions: The pyrimidine ring, due to its lower aromaticity compared to pyridine (B92270), is generally more susceptible to reduction. nih.gov Catalytic hydrogenation is a common method for the reduction of the pyrimidine ring. rsc.org Selective reduction of one of the chloro substituents to a hydrogen atom can also be a valuable transformation, providing access to mono-chloro derivatives for further selective functionalization.

Oxidations: The oxidation of pyridopyrimidine systems can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of substituted pyridopyrimidines can result in the formation of N-oxides or the introduction of hydroxyl groups. nih.gov The oxidation of a methylthio substituent to a sulfone can activate that position for subsequent nucleophilic substitution. nih.gov

Cycloadditions: Cycloaddition reactions offer a powerful strategy for the construction of complex polycyclic systems. Pyrimidine derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions. nih.govrsc.orgmdpi.com The participation of the pyridopyrimidine core in such reactions can lead to the formation of novel fused heterocyclic systems. For example, intramolecular cycloadditions of pyrimidines with tethered alkenes or alkynes have been reported to yield annulated pyridine structures. rsc.orgrsc.org

Azide-Tetrazole Tautomerism and Equilibrium Studies on Dichloropyrimidines

The introduction of an azido group onto the pyridopyrimidine scaffold, often through nucleophilic substitution of a chloro substituent, can lead to a fascinating phenomenon known as azide-tetrazole tautomerism. This reversible valence isomerization involves the cyclization of the azido group with an adjacent ring nitrogen to form a fused tetrazole ring. nih.gov

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the ring, the polarity of the solvent, and the temperature. nih.gov In many cases, the tetrazole form is more stable, particularly in polar solvents. nih.gov This equilibrium is not merely a structural curiosity but has significant implications for the reactivity of the molecule. The azido tautomer can undergo typical azide (B81097) reactions, such as cycloadditions, while the tetrazole form is generally unreactive in this regard.

Role of 4,8 Dichloropyrido 4,3 D Pyrimidine As a Versatile Chemical Scaffold in Advanced Synthesis and Design

Utilization as a Building Block for Complex Heterocyclic Systems

The 4,8-Dichloropyrido[4,3-d]pyrimidine scaffold is a fundamental building block for the creation of intricate heterocyclic systems. nih.gov Its inherent reactivity allows for its elaboration into polycyclic structures through various synthetic strategies. For instance, the chlorine atoms can be sequentially or simultaneously displaced by different nucleophiles, leading to the formation of fused or bridged ring systems. This approach has been instrumental in generating novel chemical entities with unique three-dimensional shapes. nih.gov

Furthermore, the pyrido[4,3-d]pyrimidine (B1258125) nucleus can be assembled through multi-step synthetic sequences, often starting from simpler pyridine (B92270) or pyrimidine (B1678525) precursors. researchgate.net These methods provide access to a wide range of substituted derivatives that can be further modified. The development of one-pot, multi-component reactions has also streamlined the synthesis of these complex heterocyclic systems, offering an efficient route to structural diversity. researchgate.net

The construction of such complex systems is crucial for exploring new areas of chemical space and for developing molecules that can interact with challenging biological targets, such as protein-protein interfaces. nih.gov The rigidity and defined spatial arrangement of these complex heterocyclic systems make them ideal candidates for structure-based drug design.

Design and Synthesis of Diverse Molecular Libraries Based on the Pyrido[4,3-d]pyrimidine Core

The pyrido[4,3-d]pyrimidine scaffold is exceptionally well-suited for the generation of diverse molecular libraries, a cornerstone of modern drug discovery. nih.govbldpharm.comnih.gov The presence of two reactive chlorine atoms at the C-4 and C-8 positions allows for the systematic introduction of a wide variety of substituents. This combinatorial approach enables the creation of large collections of related compounds, each with unique structural features and potential biological activities.

By employing a range of nucleophiles and reaction conditions, chemists can rapidly generate libraries of pyrido[4,3-d]pyrimidine derivatives with diverse physicochemical properties. nih.gov This diversity is essential for screening against a wide range of biological targets and for identifying initial hit compounds. The ability to create focused libraries around a common core allows for the efficient exploration of structure-activity relationships. nih.govnih.gov

Chemoinformatics analyses have demonstrated that libraries based on the pyrimidine-embedded polyheterocyclic scaffolds, including the pyrido[4,3-d]pyrimidine core, exhibit significant structural diversity. nih.gov This diversity, characterized by a broad distribution in 3D space, makes these libraries a valuable resource for identifying modulators of underrepresented biological targets. nih.gov

Scaffold in Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Interactions

The pyrido[4,3-d]pyrimidine scaffold has proven to be an invaluable tool in structure-activity relationship (SAR) studies, which are critical for understanding how a molecule's chemical structure relates to its biological activity. nih.govnih.gov By systematically modifying the scaffold and observing the resulting changes in biological effect, researchers can gain insights into the key interactions between a compound and its biological target. nih.gov

The ability to selectively introduce a wide range of substituents at the C-2, C-4, and C-8 positions of the pyrido[4,3-d]pyrimidine core is a key advantage in SAR studies. bldpharm.comnih.goveurekaselect.com The differential reactivity of the chlorine atoms at C-4 and C-8 allows for regioselective modifications. For example, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions can be employed to introduce various aryl, alkyl, and amino groups at these positions.

This strategic diversification allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. By exploring a wide range of substituents, researchers can identify the optimal functional groups for interacting with specific residues in a target protein's binding site.

Table 1: Examples of Strategic Diversification of the Pyrido[4,3-d]pyrimidine Scaffold

Position(s) ModifiedType of ModificationRationale for Modification
C-4 and C-8Nucleophilic Aromatic SubstitutionIntroduction of diverse amine and alkoxy groups to probe binding pocket interactions.
C-4 and C-8Suzuki and Sonogashira Cross-CouplingIntroduction of aryl and alkynyl groups to explore larger regions of chemical space.
C-2Various substitutionsModification of this position can influence solubility and interactions with the solvent-exposed region of the binding site.

Modifications to the pyrido[4,3-d]pyrimidine scaffold directly influence how the resulting compounds interact with their biological targets. eurekaselect.com For instance, the introduction of specific substituents can create or disrupt hydrogen bonds, hydrophobic interactions, or electrostatic interactions within the binding site of a protein. nih.gov

In the context of kinase inhibition, a major area of application for pyrido[4,3-d]pyrimidine derivatives, modifications to the scaffold can alter the compound's affinity and selectivity for different kinases. nih.gov By carefully designing these modifications, it is possible to develop inhibitors that target specific kinases involved in disease pathways while minimizing off-target effects. The pyrido[4,3-d]pyrimidine core often serves as the "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov

Development of Pharmaceutical Intermediates and Lead Compounds (Chemical Synthesis Focus)

The versatility of the this compound scaffold makes it a valuable intermediate in the synthesis of pharmaceutical lead compounds. nih.gov Its reactivity allows for the efficient construction of complex molecules with desirable pharmacological properties. A notable example is the use of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov

Furthermore, derivatives of the pyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of human topoisomerase II, a validated target for cancer therapy. nih.gov The development of these compounds highlights the potential of this scaffold in generating novel anticancer agents. The synthesis of these lead compounds often involves multi-step sequences that leverage the reactivity of the dichlorinated starting material to introduce the necessary pharmacophoric features.

Table 2: Selected Biologically Active Compounds Derived from the Pyrido[4,3-d]pyrimidine Scaffold

Compound ClassBiological TargetTherapeutic Area
Tetrahydropyrido[4,3-d]pyrimidine derivativesSmoothened (Smo) receptorOncology
Tetrahydropyrido[4,3-d]pyrimidine derivativesHuman Topoisomerase IIOncology
Pyrido[4,3-d]pyrimidine derivativesVarious KinasesOncology, Inflammation

Computational and Theoretical Chemistry Investigations Applied to 4,8 Dichloropyrido 4,3 D Pyrimidine Systems

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules, such as derivatives of pyrido[4,3-d]pyrimidine (B1258125), interact with biological targets at the molecular level.

Analysis of Binding Modes at Enzyme Active Sites (e.g., Kinases, DHFR, EGFR)

Molecular docking studies have been instrumental in elucidating the binding modes of pyrido[4,3-d]pyrimidine derivatives with various enzyme active sites. These studies reveal critical interactions that are foundational for their inhibitory activity.

Kinases: This class of enzymes is a frequent target for pyrido[4,3-d]pyrimidine-based inhibitors.

PIM-1 Kinase: Docking studies of a pyrido[2,3-d]pyrimidine (B1209978) derivative showed it fitting within the PIM-1 active site with a binding energy of -20.84 kcal/mol. rsc.org A key interaction observed was a stable hydrogen bond between the compound's cyano-group and the amino acid Lys67. rsc.org This interaction is believed to be crucial for the observed PIM-1 kinase inhibition. rsc.org

Monopolar Spindle 1 (Mps1) Kinase: For pyrido[3,4-d]pyrimidine (B3350098) derivatives, docking revealed that the core scaffold engages in strong hydrophobic interactions with the hinge region of Mps1. nih.gov The pyrimidine (B1678525) ring consistently forms a hydrogen bond with Gly605, identifying it as a critical residue for inhibitor binding. nih.gov

VEGFR-2 and HER-2: In a study of cyanopyridone and pyrido[2,3-d]pyrimidine derivatives, potent inhibitors demonstrated binding modes similar to the standard inhibitor sorafenib (B1663141) at the VEGFR-2 active site. mdpi.com Key interactions involved residues Cys1045, Asp1046, Glu885, and Cys919. mdpi.com The high inhibitory activity of the tested compounds was attributed to their ability to replicate this interaction pattern. mdpi.com

Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidine derivatives have been investigated as DHFR inhibitors. nih.gov Crystal structure analysis of complexes with human and Pneumocystis carinii (pc) DHFR revealed that the binding orientation of the inhibitors is similar in both species. nih.gov Hydrophobic interactions with residues such as Phe69, Pro66, and Ile65 help to stabilize the binding of the inhibitors within the active site. nih.gov The majority of DHFR inhibitors feature a 2,4-diamino substitution on the pyrimidine ring, which is a key structural element for activity. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as EGFR inhibitors. nih.gov Docking studies of these compounds against both wild-type (EGFR-WT) and mutant (EGFR-T790M) forms of the enzyme were performed to understand their binding mechanisms. nih.gov Similarly, a series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines were found to be potent EGFR inhibitors. nih.gov The pyrimidine system is considered a bioisostere of the purine (B94841) in ATP, allowing it to bind effectively to the ATP site and inhibit EGFR's function. nih.gov

Table 1: Summary of Molecular Docking Studies on Pyrido[4,3-d]pyrimidine Derivatives

Enzyme TargetDerivative ClassKey Interacting ResiduesFinding
PIM-1 KinasePyrido[2,3-d]pyrimidineLys67A cyano-group formed a stable hydrogen bond, validating its role in apoptosis-mediated cell death. rsc.org
Mps1 KinasePyrido[3,4-d]pyrimidineGly605, Val529The pyrimidine ring formed a hydrogen bond with Gly605, and specific side chains interacted with Val529. nih.gov
VEGFR-2Pyrido[2,3-d]pyrimidineCys1045, Asp1046, Glu885, Cys919Compounds achieved docking scores comparable to sorafenib by mimicking its interaction pattern. mdpi.com
DHFRPyrido[2,3-d]pyrimidinePhe69, Pro66, Ile65, Ile33Hydrophobic interactions with multiple residues were shown to stabilize inhibitor binding. nih.gov
EGFRPyrido[2,3-d]pyrimidin-4(3H)-oneNot specifiedCompounds were designed to occupy the adenine (B156593) binding pocket of both wild-type and mutant EGFR. nih.gov

Prediction of Key Interactions and Binding Affinity Trends

A primary goal of molecular modeling is to predict not just how a ligand binds, but how tightly. This is crucial for prioritizing compounds for synthesis and testing.

Key Interactions: Across various enzyme targets, the binding of pyrido[4,3-d]pyrimidine derivatives is typically governed by a combination of hydrogen bonds and hydrophobic interactions. For instance, in Mps1 kinase, van der Waals forces and nonpolar solvation energies were identified as the primary drivers for favorable binding free energies. nih.gov For DHFR inhibitors, hydrophobic interactions with specific isoleucine and phenylalanine residues are critical for stabilizing the complex. nih.gov

Binding Affinity Trends: The accurate prediction of binding affinity is essential for virtual screening and lead identification. nih.gov Computational models, including advanced machine learning and deep learning approaches, are increasingly used to rank compounds based on their predicted binding affinity scores. nih.gov In the study of Mps1 inhibitors, the calculated binding energies from molecular docking were consistent with the experimental IC50 values, demonstrating the reliability of the computational method in predicting activity trends. nih.gov For KRAS-G12D inhibitors based on a pyrido[4,3-d]pyrimidine core, docking simulations helped rationalize the observed cellular activity; one compound's potent enzymatic inhibition (IC50 = 0.009 μM) was explained by its interactions with Glu92 and His95. nih.gov These predictive models allow researchers to screen large virtual libraries and select candidates with a higher probability of success, thereby saving significant time and resources. jocpr.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of various molecular properties, providing deep insights into the reactivity and stability of compounds like 4,8-Dichloropyrido[4,3-d]pyrimidine.

DFT calculations are used to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

In a study on 4,5-Dichloropyridazin-3-(2H)-one, a related heterocyclic system, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The results for the dimeric form showed good agreement with experimental crystallographic data. researchgate.net Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map identified the most negative regions of the molecule, which are susceptible to electrophilic attack. researchgate.net For the dichloropyridazinone, the most negative potential was located on the oxygen atom, indicating it as a likely site for interaction with electrophiles. researchgate.net

By applying DFT, researchers can also calculate global reactivity descriptors like electronegativity, hardness, and softness, which provide a quantitative measure of a molecule's chemical behavior. researchgate.netnih.gov This information is invaluable for predicting how this compound and its derivatives will behave in chemical reactions, guiding synthetic strategies and helping to understand their interaction with biological targets. For example, time-dependent DFT (TD-DFT) has been used to study pyrido[3,4-d]pyrimidine as an acceptor for fluorescent emitters, demonstrating the method's utility in predicting electronic properties relevant to materials science. researchgate.net

Table 2: Key Electronic Properties from DFT Calculations on a Related Dichlorinated Heterocycle

PropertyDefinitionSignificance for Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. ijcce.ac.ir
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential around a molecule.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models provide valuable mechanistic insights by identifying the key physicochemical properties that govern a compound's efficacy. youtube.com

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on changes in their molecular features. These features can be quantified by physicochemical parameters or molecular descriptors, which fall into several categories:

Hydrophobic Parameters: Such as the partition coefficient (log P) or the substituent hydrophobic constant (π), describe a molecule's lipophilicity, which is crucial for its absorption, distribution, and ability to cross cell membranes. youtube.com

Electronic Parameters: These describe the electronic effects of substituents (e.g., Hammett constants) and influence a molecule's ionization and polarity, which are important for receptor binding. youtube.com

Steric Parameters: Such as Taft's steric parameter, quantify the size and shape of a molecule or its substituents, which can affect how well it fits into a binding site. nih.gov

In a QSAR study on cytokinin antagonistic pyrido[2,3-d]pyrimidine derivatives, it was found that the steric features of the molecule significantly affected both the quality (agonist vs. antagonist) and the extent of the biological activity. nih.gov This suggests that the topology of the receptor site is highly sensitive to the shape of the ligand. Another QSAR study on a series of acid pump antagonists identified the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents as the controlling factors for activity. nih.gov This indicates that both charge transfer within the molecule and hydrophobic interactions with the receptor are key mechanistic determinants. nih.gov

By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives of the this compound scaffold.

Conformational Analysis and Molecular Dynamics Simulations of Pyrido[4,3-d]pyrimidine Derivatives

While molecular docking provides a static snapshot of a ligand-protein complex, the reality is that these molecules are dynamic and flexible. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of possible shapes (conformations) a molecule can adopt and how it behaves over time.

Conformational analysis aims to identify the low-energy, stable conformations of a molecule. For flexible molecules, understanding the preferred conformation is crucial as it dictates how the molecule will present itself to a biological target.

MD simulations provide a more dynamic view. By simulating the movements of atoms and molecules over a period of time, MD can be used to:

Validate the stability of binding poses obtained from molecular docking.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with greater accuracy than static docking methods.

In a study of pyrido[3,4-d]pyrimidine inhibitors targeting Mps1 kinase, MD simulations were performed to validate the docking results and obtain stable conformations of the protein-ligand complexes. nih.gov The simulations, run for 200 nanoseconds, confirmed the stability of the interactions predicted by docking and provided a more refined understanding of the binding mode. nih.gov Similarly, MD simulations were used to study cyanopyridone and pyrido[2,3-d]pyrimidine derivatives, helping to elucidate the molecular binding modes and provide a deeper comprehension of their activity. mdpi.com

For derivatives of this compound, these techniques would be invaluable for understanding how substitutions affect the molecule's flexibility and its dynamic interactions within a target's active site, leading to a more rational design of next-generation inhibitors.

Advanced Spectroscopic and Crystallographic Characterization of 4,8 Dichloropyrido 4,3 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the pyrido[4,3-d]pyrimidine (B1258125) core, NMR is crucial for unambiguously assigning the positions of substituents and confirming the integrity of the fused-ring system. nih.gov

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal provide critical data for structural assignment. In the pyrido[4,3-d]pyrimidine ring system, the aromatic protons exhibit characteristic shifts in the downfield region (typically >7.0 ppm) due to the deshielding effect of the aromatic rings.

For instance, in a series of 5,8-disubstituted-pyrido[4,3-d]pyrimidine-4(3H)-one derivatives, the protons on the pyridine (B92270) ring, H-5 and H-7, can be distinguished based on their chemical shifts and couplings. The specific positions and nature of substituents dramatically influence the exact chemical shifts observed. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Protons on a Pyrido[4,3-d]pyrimidine Derivative. Data is for a representative compound from a characterized series of derivatives.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.10s-
H-59.15s-
H-78.80s-
N-H12.50br s-

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). In pyrido[4,3-d]pyrimidine derivatives, the carbon atoms of the heterocyclic rings appear at characteristic downfield positions. The carbons directly bonded to nitrogen atoms are typically found further downfield. Quaternary carbons, such as those at the ring fusion (C-4a, C-8a) or those bearing a substituent, can be identified by their lack of signal in DEPT-135 experiments. nih.gov

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for a Pyrido[4,3-d]pyrimidine Derivative. Data is for a representative compound from a characterized series of derivatives.

CarbonChemical Shift (ppm)
C-2152.0
C-4160.0
C-4a115.0
C-5158.0
C-7145.0
C-8a150.0

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive C-H assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound with high accuracy, which allows for the confirmation of its molecular formula. For 4,8-dichloropyrido[4,3-d]pyrimidine, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₃Cl₂N₃. The presence of two chlorine atoms would be evident from a characteristic isotopic pattern for the molecular ion peak [M]⁺, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks).

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related dichlorinated heterocyclic compounds involve the sequential loss of chlorine atoms and cleavage of the pyrimidine (B1678525) or pyridine rings.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

m/z ValueIonDescription
200/202/204[C₇H₃Cl₂N₃]⁺Molecular Ion (M⁺) with characteristic chlorine isotope pattern
165/167[M-Cl]⁺Loss of one chlorine atom
130[M-2Cl]⁺Loss of two chlorine atoms
103[C₅H₂N₂]⁺Ring fragmentation product

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. For the this compound core, the IR spectrum would be characterized by vibrations associated with the aromatic rings and the carbon-chlorine bonds. While specific data for the parent compound is scarce, analysis of related structures provides expected absorption regions. nih.gov

Table 4: Characteristic IR Absorption Bands for Pyrido[4,3-d]pyrimidine Derivatives.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
1620-1550C=N stretchingHeteroaromatic ring
1580-1450C=C stretchingAromatic ring skeletal vibrations
850-750C-Cl stretchingAryl-Chloride

The region between 1400 and 1620 cm⁻¹ typically contains a series of sharp bands corresponding to the stretching and bending vibrations of the fused heterocyclic system, which are diagnostic for the core structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. For a novel compound like a this compound derivative, a single-crystal X-ray structure analysis would provide unequivocal proof of its constitution and stereochemistry.

The analysis would reveal the planarity of the fused pyrido[4,3-d]pyrimidine ring system and the precise geometry of the chloro substituents. Furthermore, it would elucidate the crystal packing arrangement, identifying any intermolecular interactions such as π-π stacking or halogen bonding, which govern the solid-state properties of the material. Although a crystal structure for this compound itself is not available, studies on related pyridopyrimidine isomers and derivatives confirm the utility of this technique in establishing their structures with absolute certainty.

Table 5: Hypothetical Crystallographic Data Parameters for a Pyrido[4,3-d]pyrimidine Derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Volume (ų)845
Z4

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties and stability of the solid state. Single-crystal X-ray diffraction is the primary tool for elucidating the crystal structure, revealing details about hydrogen bonds, π–π stacking, and other non-covalent interactions that dictate the supramolecular architecture.

A powerful tool for the quantitative analysis of these interactions is Hirshfeld surface analysis. scirp.orgresearchgate.net This method maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions involved in close contacts, and two-dimensional fingerprint plots that summarize the contribution of different interaction types. mdpi.com

For example, in related dichlorinated heterocyclic compounds, Hirshfeld analysis has revealed the significant role of various contacts in stabilizing the crystal packing. nih.gov The relative contributions of these interactions can be quantified, as shown in the table below for a representative dichlorophenyl-substituted pyridopyrimidine derivative.

Interaction TypeContribution (%)
H···H28.4
H···Cl/Cl···H19.3
H···O/O···H17.0
H···C/C···H14.5
C···C8.2

These analyses often show that a combination of hydrogen bonds (e.g., C—H···N or N—H···O) and van der Waals forces, including halogen···hydrogen contacts, are crucial in forming complex three-dimensional networks. acs.orgresearchgate.net

Protonation Site Identification

The this compound scaffold contains multiple nitrogen atoms within its pyridine and pyrimidine rings, which are potential sites for protonation. Identifying the preferential site of protonation is crucial for understanding the compound's behavior in acidic environments and its potential interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for this purpose. worktribe.com Upon the addition of an acid, protonation leads to significant changes in the chemical shifts of protons and carbons adjacent to the protonated nitrogen atom. By carefully monitoring these shifts, the specific site of protonation can be determined. nih.gov For instance, studies on related pyrimidine systems have shown that protonation can occur at either the N1 or C5 positions, with the equilibrium being influenced by the substituent groups on the ring. nih.govnih.gov

Computational methods are also employed to predict the most likely protonation site. nih.gov Quantum chemical calculations can determine the proton affinity of each nitrogen atom, with the site having the highest proton affinity being the most thermodynamically favorable for protonation. researchgate.net These theoretical calculations, combined with experimental NMR data, provide a comprehensive understanding of the acid-base properties of pyridopyrimidine derivatives.

Q & A

Q. What are the standard laboratory-scale synthesis methods for 4,8-dichloropyrido[4,3-d]pyrimidine?

The compound is commonly synthesized via chlorodehydration of pyrido[4,3-d]pyrimidine precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, intermediate synthesis involves refluxing at 135°C with POCl₃ and PCl₅, yielding a 54% isolated product after purification . Alternative routes include reacting substituted pyrido-pyrimidine precursors with chlorinating agents in inert solvents like tetrahydrofuran (THF) .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : Distinct signals for aromatic protons (e.g., δ 9.16 ppm for pyrido protons) and chlorine substituents .
  • Mass spectrometry : Molecular ion peaks at m/z 200.028 (molecular weight) .
  • IR spectroscopy : Absence of C≡N stretches (2206 cm⁻¹) confirms substitution patterns .
    Elemental analysis (C, H, N, Cl) and X-ray crystallography are recommended for full structural validation .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to toxic POCl₃ fumes .
  • Classify waste as halogenated organic compounds and dispose via certified facilities .

Advanced Research Questions

Q. How can selective nucleophilic substitution at the 4-position be achieved?

The 4-chloro group is more reactive than the 8-chloro due to electronic and steric factors. Selective substitution is achieved by:

  • Controlled reaction conditions : Use mild nucleophiles (e.g., morpholine) at 0–5°C in THF with triethylamine (TEA) as a base, yielding >90% substitution at the 4-position .
  • Sequential substitutions : For dual functionalization, introduce bulkier groups first at the 4-position, followed by smaller substituents at the 8-position .

Q. What strategies optimize Suzuki coupling to introduce aryl groups?

  • Catalyst selection : Use Pd(PPh₃)₄ (5 mol%) in toluene with K₂CO₃ as a base at 110°C .
  • Boronic acid equivalents : Employ 1.05 equivalents of aryl boronic acids to minimize side reactions .
  • Purification : Isolate products via preparative HPLC to remove Pd residues .

Q. How are structure-activity relationship (SAR) studies designed for antitumor applications?

  • Core modifications : Synthesize derivatives via nucleophilic substitution (e.g., amino, alkoxy groups) and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, PC3) using MTT assays .
  • Pharmacophore mapping : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance DNA intercalation .

Q. What challenges arise in multi-step syntheses involving pyrido[4,3-d]pyrimidine intermediates?

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to manage stereoisomers in fused-ring systems .
  • Intermediate stability : Protect reactive sites (e.g., NH groups) during dehydrations to prevent side reactions .

Q. How is computational modeling applied to predict nonlinear optical (NLO) properties?

  • Push-pull systems : Design aryl/arylethynyl substituents at the 4- and 8-positions to enhance conjugation and dipole moments.
  • DFT calculations : Simulate hyperpolarizability (β) values to prioritize compounds for experimental NLO testing .

Methodological Tables

Q. Table 1: Reaction Conditions for Selective Substitution

PositionNucleophileSolventBaseTemp (°C)Yield (%)Reference
4MorpholineTHFTEA0–590
8AnilineEtOHK₂CO₃7065

Q. Table 2: Antitumor Activity of Derivatives

DerivativeSubstituent (4-position)IC₅₀ (μM, MCF-7)Reference
8aNH₂12.3
8bN-Ph18.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.